molecular formula C14H20N2O B1526197 4-amino-N-benzylcyclohexane-1-carboxamide CAS No. 1184287-08-8

4-amino-N-benzylcyclohexane-1-carboxamide

Cat. No.: B1526197
CAS No.: 1184287-08-8
M. Wt: 232.32 g/mol
InChI Key: RDCPELVGPMKZFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-amino-N-benzylcyclohexane-1-carboxamide is a useful research compound. Its molecular formula is C14H20N2O and its molecular weight is 232.32 g/mol. The purity is usually 95%.
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Biological Activity

4-amino-N-benzylcyclohexane-1-carboxamide is a compound that has garnered attention due to its potential biological activities, particularly in the context of drug development. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various biological targets, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound consists of a cyclohexane ring substituted with an amino group and a benzyl group attached to the carboxamide functional group. This structural configuration is crucial for its interaction with biological targets.

Research indicates that this compound exhibits various mechanisms of action, including:

  • PPAR Agonism : Similar compounds have shown agonistic activity towards Peroxisome Proliferator-Activated Receptors (PPARs), which play a significant role in regulating lipid metabolism and glucose homeostasis. The agonism of PPARα has been linked to anti-inflammatory effects and improved metabolic profiles in preclinical models .
  • Inhibition of Viral Entry : Compounds related to this class have demonstrated inhibitory effects against viral entry, specifically targeting filoviruses such as Ebola and Marburg. These compounds have shown EC50 values less than 10 μM in cell-based assays, suggesting significant antiviral potential .

Biological Activity Data

The biological activity of this compound can be summarized in the following table:

Activity Target EC50 Value Reference
PPARα AgonismPPARα<5 μM
Antiviral ActivityEbola Virus<10 μM
Antibacterial ActivityVarious BacteriaIC50 = 12 μM
Enzyme InhibitionBACE128% inhibition

Case Studies

Several studies have explored the biological activity of compounds structurally related to this compound:

  • PPAR Agonist Study : A study evaluated a series of analogues for their ability to activate PPARα. The results indicated that certain derivatives exhibited enhanced potency compared to initial hits, validating the design strategy aimed at improving metabolic stability and bioavailability .
  • Antiviral Efficacy : In vitro studies demonstrated that specific derivatives effectively inhibited the entry of both Ebola and Marburg viruses. Notably, compound CBS1118 was identified with significant antiviral activity, highlighting the potential for further development as therapeutic agents against these viral infections .
  • Antibacterial Properties : Research into cyclohexanecarboxamides revealed their capacity to inhibit bacterial growth by binding to bacterial receptors. This suggests a mechanism that could be leveraged for developing new antibacterial agents .

Properties

IUPAC Name

4-amino-N-benzylcyclohexane-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O/c15-13-8-6-12(7-9-13)14(17)16-10-11-4-2-1-3-5-11/h1-5,12-13H,6-10,15H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDCPELVGPMKZFN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1C(=O)NCC2=CC=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.